molecular formula C13H15ClN2O3 B5362828 2-{[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

2-{[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B5362828
M. Wt: 282.72 g/mol
InChI Key: NXIHZQWVIKXYGU-UHFFFAOYSA-N
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Description

2-{[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound characterized by the presence of a chlorinated pyridyl group, an amino carbonyl linkage, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: Introduction of a chlorine atom to the pyridine ring.

    Amination: Formation of the amino group on the pyridine ring.

    Carbonylation: Introduction of the carbonyl group.

    Cyclohexanecarboxylation: Formation of the cyclohexanecarboxylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-2-pyridinyl)amino]-2-oxo-acetic acid
  • 4-[2-(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid
  • [2-Chloro-6-(1H-imidazol-1-ylmethyl)-3-pyridinyl]oxy}acetic acid

Uniqueness

2-{[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated pyridyl group and cyclohexanecarboxylic acid moiety make it a versatile compound for various applications.

Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(18)19/h5-7,9-10H,1-4H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIHZQWVIKXYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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